1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one
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Overview
Description
1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a thiophene ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 4-aminoantipyrine with benzoylisothiocyanate in the presence of a suitable solvent like acetone . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-aminoantipyrine: A precursor in the synthesis of the target compound, known for its analgesic and anti-inflammatory properties.
Thiophene derivatives: Compounds containing the thiophene ring, used in various applications, including organic electronics and pharmaceuticals.
Pyrazolone derivatives: A class of compounds with diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one is unique due to its combination of a pyrazolone core with a thiophene ring and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-17(19-11-10-15(22)16-9-6-12-24-16)18(23)21(20(13)2)14-7-4-3-5-8-14/h3-12,19H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTDXIOCZWYPKG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C=C/C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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